3-Ethyl-1-methanesulfonylpiperidin-4-amine is a heterocyclic compound with the molecular formula C8H18N2O2S. It features a six-membered piperidine ring with an ethyl group at the 3-position, a methanesulfonyl group attached to the nitrogen at position 1, and an amine group at the 4-position. The presence of these diverse functional groups contributes to its unique chemical and biological properties.
While specific biological activities of 3-Ethyl-1-methanesulfonylpiperidin-4-amine have not been extensively reported, piperidine derivatives are known to exhibit a wide range of biological effects . The presence of the amine group and the methanesulfonyl moiety may contribute to potential interactions with biological targets. Further studies would be needed to elucidate its specific biological activities.
The synthesis of 3-Ethyl-1-methanesulfonylpiperidin-4-amine likely involves a multi-step process:
While specific applications of 3-Ethyl-1-methanesulfonylpiperidin-4-amine are not well-documented, piperidine derivatives have found use in various fields:
Several compounds share structural similarities with 3-Ethyl-1-methanesulfonylpiperidin-4-amine:
The uniqueness of 3-Ethyl-1-methanesulfonylpiperidin-4-amine lies in its specific substitution pattern, combining the ethyl group at the 3-position with the methanesulfonyl group on the ring nitrogen and the amine at the 4-position. This particular arrangement of functional groups distinguishes it from other piperidine derivatives and may confer unique chemical and biological properties .
The compound emerges from the intersection of piperidine and sulfonamide chemistry. Piperidine derivatives have been studied since the 19th century, with their biological relevance highlighted in alkaloid research. Sulfonamides gained prominence after Gerhard Domagk’s 1935 discovery of Prontosil, the first synthetic antibacterial agent. While 3-ethyl-1-methanesulfonylpiperidin-4-amine itself lacks a documented discovery timeline, its design reflects modern synthetic strategies to combine piperidine’s conformational flexibility with sulfonamide’s electron-withdrawing properties.
Piperidine scaffolds are ubiquitous in pharmaceuticals due to their ability to mimic natural alkaloids and interact with biological targets. The ethyl group at position 3 and methanesulfonyl group at position 1 enhance this compound’s steric and electronic profile, making it a versatile intermediate. Key applications include:
IUPAC Name: 3-Ethyl-1-(methylsulfonyl)piperidin-4-amine.
Molecular Formula: C₈H₁₈N₂O₂S.
Molecular Weight: 206.31 g/mol.
Classification:
| Property | Value | Method/Source |
|---|---|---|
| XLogP3 | 1.2 | Computed (PubChem) |
| Hydrogen Bond Donors | 1 (NH₂) | Experimental |
| Hydrogen Bond Acceptors | 3 (SO₂, NH₂) | Experimental |
| Topological Polar Surface Area | 85.9 Ų | Computed |
Sulfonamides are characterized by their -SO₂NH- moiety, which confers metabolic stability and hydrogen-bonding capacity. 3-Ethyl-1-methanesulfonylpiperidin-4-amine’s sulfonyl group enhances its electrophilicity, facilitating interactions with biological targets such as enzymes or receptors. Recent studies highlight sulfonamides’ roles in:
The compound’s hybrid structure bridges piperidine’s conformational rigidity and sulfonamide’s reactivity, making it a candidate for targeted drug design.